molecular formula C15H11Cl6N3O2 B1365283 2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 42880-07-9

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1365283
CAS No.: 42880-07-9
M. Wt: 478.0 g/mol
InChI Key: ZJRNXDIVAGHETA-UHFFFAOYSA-N
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Description

This compound is a solid at 20 degrees Celsius and is sensitive to light . It has a molecular weight of 477.97 .


Molecular Structure Analysis

The molecular formula of this compound is C15H11Cl6N3O2 . The InChI code is 1S/C15H11Cl6N3O2/c1-25-9-5-3-8 (7-10 (9)26-2)4-6-11-22-12 (14 (16,17)18)24-13 (23-11)15 (19,20)21/h3-7H,1-2H3/b6-4+ .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 477.97 .

Scientific Research Applications

Antimalarial Activity

A related compound, 2-substituted amino-4,6-bis(trichloromethyl)-1,3,5-triazines, demonstrated modest antimalarial activity in research. Specifically, compounds of type III showed this activity, with one variant exhibiting higher potency due to a specific side chain (Werbel et al., 1987).

Photopolymerization in Dental Composites

2-(3,4-Methylenedioxyphenyl)-4,6-bis-(trichloromethyl)-1,3,5-triazine has been used as a visible light photo-initiator in the creation of dental composites. Its photochemical behavior was analyzed using UV-Vis absorption spectroscopy, proving effective in the copolymerization of specific compounds in the presence of a photoinitiator (Song et al., 2014).

Photoacid Generation for Photoresist Formulations

This triazine derivative, particularly 2-[(4‘-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine, is involved in photoacid generation in photoresist formulations. Its photochemistry and photophysics were investigated, confirming C−Cl bond cleavage as a primary photochemical step (Pohlers et al., 1997).

Use in UV-Crosslinking and Photoinitiation

2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine was explored as a radical reactive photoinitiator for UV-crosslinking of acrylic pressure-sensitive adhesives. It also acted as an effective co-initiator in photoinitiating systems under visible light, enhancing the efficiency of polymerization reactions (Kabatc et al., 2011).

In Peptide Synthesis

Bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, a related compound, was shownto be effective in activating carboxylic acids for peptide synthesis. This reagent proved versatile in condensing lipophilic and sterically hindered carboxylic acids with amines, and in the synthesis of peptides, including those containing Aib-Aib sequences, with high yield and purity (Jastrząbek et al., 2013).

DNA and RNA Binding Agents

2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-1,3,5-triazine and its derivatives were synthesized and found to bind strongly to DNA model sequences. Some compounds inhibited topoisomerase II from microbial sources, while others showed binding to both DNA and RNA model sequences (Spychała et al., 1994).

Dendrimeric Complexes and Magnetic Behaviors

The synthesis of dendrimeric complexes using triazine derivatives, including 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine and related compounds, was explored. These complexes, involving Fe(III) and Cr(III), were characterized and their magnetic behaviors analyzed (Uysal & Koç, 2010).

Novel Photoinitiator for LED Irradiation

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine was identified as a high-performance photoinitiator under LED exposure, effective in the free radical photopolymerization of (meth)acrylates. This compound exhibited higher efficiency in certain photoinitiating systems compared to traditional photoinitiators (Zhang et al., 2014).

Antimicrobial Activity

Certain 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines displayed microbial activity against gram-positive and gram-negative bacteria. These compounds were synthesized by reacting 2(4-chloro phenyloxy)-4,6-dichloro-1,3,5-triazine with variousaryl hydrazine derivatives and were characterized by elemental analysis and IR spectral studies (Chaudhari et al., 2007).

Safety and Hazards

This compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in photocycloaddition reactions, which are crucial in photochemical and photobiological sciences . The compound’s interactions with enzymes and proteins often involve the formation of cyclobutane isomers, which are essential in studying photoreversible photochromic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to induce photocycloaddition reactions can lead to changes in cellular structures and functions, impacting cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s involvement in [2+2] photocycloaddition reactions highlights its role in forming cyclobutane isomers, which are crucial for understanding its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that the compound’s photocycloaddition reactions are reversible, indicating its potential for long-term applications in photoreversible photochromic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be more beneficial. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in photocycloaddition reactions highlights its importance in studying metabolic pathways and their regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions is essential for its effective use in biochemical research .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl6N3O2/c1-25-9-5-3-8(7-10(9)26-2)4-6-11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRNXDIVAGHETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693730
Record name 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42880-07-9
Record name 2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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